Deacetyl-O-demethyldiltiazem

Vue d'ensemble

Description

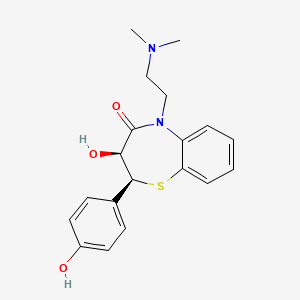

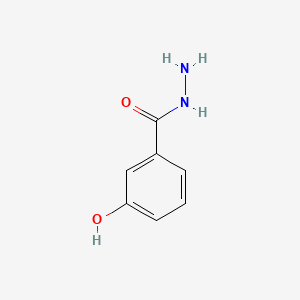

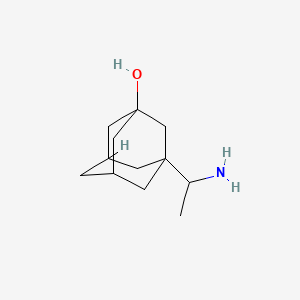

O-Demethyldeacetyldiltiazem is one of the diltiazem metabolites in human plasma . It has a molecular formula of C19H22N2O3S .

Molecular Structure Analysis

The molecular structure of O-Demethyldeacetyldiltiazem can be analyzed using various techniques. The molecular formula is C19H22N2O3S, and the average mass is 358.455 Da .Applications De Recherche Scientifique

Recherche sur la pharmacocinétique

Deacetyl-O-demethyldiltiazem est un métabolite du diltiazem, un bloqueur des canaux calciques de type benzothiazépine . Il est utilisé dans la recherche sur la pharmacocinétique pour comprendre l'absorption, la distribution et l'élimination du diltiazem chez diverses espèces animales et chez l'homme . Les métabolites sont excrétés dans l'urine et les fèces, ce qui indique que l'excrétion biliaire se produit .

Études sur le métabolisme des médicaments

This compound est un produit du métabolisme du diltiazem dans le foie. Le foie métabolise le diltiazem par plusieurs voies, notamment la désacétylation, la N-déméthylation et la O-déméthylation . L'étude de ces métabolites peut fournir des informations sur les voies métaboliques du médicament et leurs implications pour l'efficacité et la sécurité du médicament .

Biomarqueur pour la thérapie au diltiazem

O-Demethyldeacetyldiltiazem sert de biomarqueur pour la thérapie au diltiazem. En étudiant ses niveaux dans le sang, les chercheurs peuvent évaluer l'observance du médicament par le patient et le potentiel d'interactions médicamenteuses.

Développement de méthodes analytiques

This compound est utilisé dans le développement de méthodes analytiques pour quantifier le diltiazem et ses métabolites dans des échantillons biologiques . Une méthode de chromatographie liquide couplée à la spectrométrie de masse (LCMS/MS) pour la quantification du diltiazem et de ses métabolites, y compris le this compound, dans le plasma humain a été développée et validée .

Recherche cardiovasculaire

Le diltiazem, le médicament parent du this compound, est un agent cardiovasculaire puissant. Il inhibe l'afflux de calcium extracellulaire à travers les membranes des cellules musculaires lisses myocardiques et vasculaires . Par conséquent, this compound, en tant que métabolite du diltiazem, peut également avoir des implications dans la recherche cardiovasculaire.

Mécanisme D'action

Target of Action

Deacetyl-O-demethyldiltiazem, also known as O-Demethyldeacetyldiltiazem, is a metabolite of Diltiazem . Diltiazem primarily targets calcium channels in cardiac and vascular smooth muscle . It inhibits the influx of calcium ions during depolarization .

Mode of Action

This compound, like Diltiazem, likely works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This action results in the relaxation of these muscles, leading to vasodilation and a decrease in peripheral vascular resistance .

Biochemical Pathways

Diltiazem is metabolized in the liver through several pathways, with deacetylation, N-demethylation, and O-demethylation being the primary degradative steps . This compound is one of the metabolites produced in these processes .

Pharmacokinetics

Diltiazem is well absorbed but undergoes first-pass metabolism after oral administration . It is extensively distributed, with 52 to 81 percent bound to serum protein, depending on the species studied . The metabolites, including this compound, are excreted in urine and feces, indicating that biliary excretion occurs . There is some evidence for enterohepatic cycling .

Result of Action

The inhibition of calcium influx into cardiac and vascular smooth muscle by this compound results in the relaxation of these muscles . This leads to vasodilation, a decrease in peripheral vascular resistance, and ultimately, a reduction in blood pressure .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of drug elimination is dependent on hepatic blood flow . Furthermore, the absorption, distribution, metabolism, and excretion of the drug can be affected by factors such as the individual’s liver function, age, sex, and presence of other medications .

Analyse Biochimique

Biochemical Properties

Deacetyl-O-demethyldiltiazem is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation These metabolic processes involve interactions with various enzymes and proteins

Cellular Effects

It is known that diltiazem, the parent compound, inhibits the influx of calcium into cardiac and vascular smooth muscle during depolarization . This action is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that diltiazem works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that diltiazem is rapidly eliminated in beagle dogs, with a relatively short half-life . This suggests that this compound may also have a short half-life and high level of plasma clearance.

Dosage Effects in Animal Models

It is known that the area under the curve ratio of deacetyldiltiazem to diltiazem after oral dosing with diltiazem in rats was sevenfold higher than in humans . This suggests that there may be species-specific pharmacokinetics differences.

Metabolic Pathways

This compound is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation . These metabolic processes involve interactions with various enzymes and cofactors.

Transport and Distribution

It is known that diltiazem is extensively distributed, and 52 to 81 percent is bound to serum protein, depending on the species studied .

Subcellular Localization

It is known that diltiazem is readily absorbed from the gastrointestinal tract in mice and rats . This suggests that this compound may also be readily absorbed and localized within specific cellular compartments.

Propriétés

IUPAC Name |

5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13/h3-10,17-18,22-23H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKYTLTVPBXRNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276923, DTXSID401115561 | |

| Record name | 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-23-6, 84903-82-2 | |

| Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(Dimethylamino)ethyl]-2,3-dihydro-3-hydroxy-2-(4-hydroxyphenyl)-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401115561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)

![(2'R,3S,4'S,5'R) 6-chloro-4'-(3-chloro-2-fluoro-phenyl)-2'-(2,2-dimethyl-propyl)-2-oxo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]-5'-carboxylic acid (2-morpholin-4-yl-ethyl)-amide](/img/structure/B1677117.png)